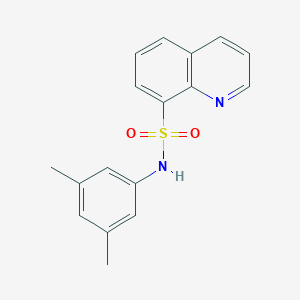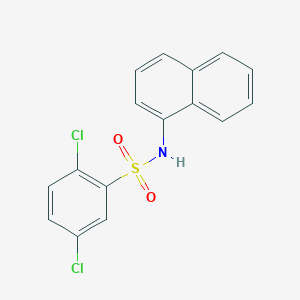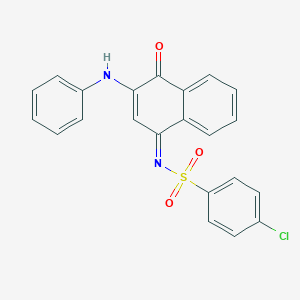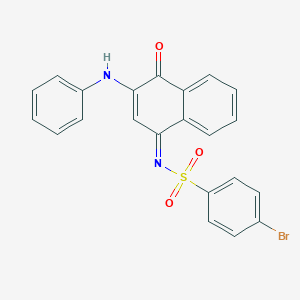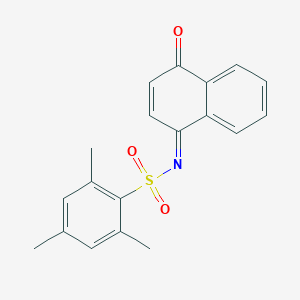![molecular formula C23H16N2O4S B281760 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is a sulfonamide derivative and has been studied for its potential use in various fields, including pharmaceuticals, biology, and chemistry. In
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound also exhibits strong fluorescence emission, which makes it a useful tool for imaging biological systems. In addition, this compound exhibits catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a useful tool for studying cancer biology and developing new anticancer drugs. Another advantage of using this compound is its strong fluorescence emission, which makes it a useful tool for imaging biological systems.
One of the limitations of using 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic activity against normal cells as well as cancer cells. Therefore, caution must be taken when using this compound in lab experiments.
Direcciones Futuras
There are many possible future directions for research on 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Some possible directions include:
1. Developing new anticancer drugs based on the structure of this compound.
2. Studying the mechanism of action of this compound in more detail.
3. Investigating the potential use of this compound as a fluorescent probe for imaging biological systems.
4. Studying the catalytic activity of this compound in more detail and developing new catalytic applications.
5. Investigating the potential use of this compound in other scientific research fields, such as materials science and environmental science.
Conclusion:
2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including pharmaceuticals, biology, and chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to new discoveries and applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 4-phenoxyaniline with 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in various scientific research fields. In the field of pharmaceuticals, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In the field of biology, this compound has been studied for its potential as a fluorescent probe. Studies have shown that this compound exhibits strong fluorescence emission, which makes it a useful tool for imaging biological systems.
In the field of chemistry, this compound has been studied for its potential as a catalyst. Studies have shown that this compound exhibits catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Propiedades
Fórmula molecular |
C23H16N2O4S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-oxo-N-(4-phenoxyphenyl)-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C23H16N2O4S/c26-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)30(27,28)25-15-9-11-17(12-10-15)29-16-5-2-1-3-6-16/h1-14,25H,(H,24,26) |
Clave InChI |
DWCKWRDXAXHZKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
